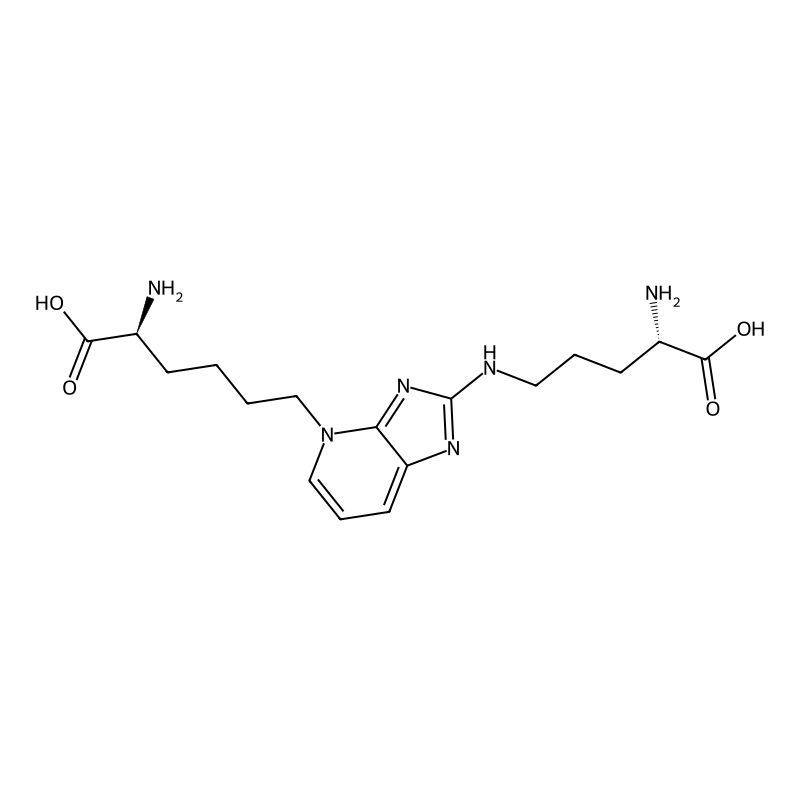Pentosidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Pentosidine as a Biomarker of Aging
One of the main applications of pentosidine in scientific research is its use as a biomarker of aging. Studies have shown that pentosidine levels increase in tissues such as skin, collagen, and lens proteins with age in various animal models and humans. This suggests that pentosidine accumulation may reflect the cumulative effects of glycation throughout life.
Here are some examples of research using pentosidine as a biomarker of aging:
- A study investigated the age-related accumulation of pentosidine in human intervertebral discs. The researchers found that pentosidine levels increased significantly with age in both healthy and degenerate discs, suggesting its potential as a marker of disc degeneration. [Source: National Institutes of Health (.gov) ]
- Another study evaluated the use of pentosidine as a biomarker for aging in turtles. While the results showed a weak correlation between pentosidine levels and age in this specific turtle species, it highlights the ongoing research on its applicability across different organisms. [Source: National Institutes of Health (.gov) ]
Pentosidine and Age-Related Diseases
Research also suggests a potential link between pentosidine and the development of various age-related diseases, including:
- Diabetes: Studies have found elevated levels of pentosidine in individuals with diabetes, suggesting a possible role in the development of diabetic complications. [Source: National Institutes of Health (.gov) ]
- Osteoporosis: Some studies have shown an association between pentosidine levels and bone mineral density, suggesting a potential role in bone aging and osteoporosis. However, more research is needed to confirm this link. [Source: National Institutes of Health (.gov) ]
Pentosidine is a significant compound classified as an advanced glycation endproduct (AGE). It is formed through non-enzymatic reactions between amino acids, particularly lysine and arginine, and the Maillard reaction products of ribose, a five-carbon sugar. This compound is notable for its fluorescent properties, which facilitate its detection and measurement in biological systems. Pentosidine serves as a biomarker for the accumulation of AGEs, indicating oxidative stress and metabolic disturbances, particularly in conditions like diabetes mellitus type 2 .
- Biomarker of Damage: Pentosidine doesn't have a direct action itself. Instead, its presence indicates accumulated damage caused by AGEs. AGEs stiffen collagen, a major structural protein, leading to decreased tissue elasticity and function. Additionally, AGEs can interact with cell receptors, triggering inflammatory pathways that contribute to disease progression [].
Pentosidine formation primarily involves the Maillard reaction, which occurs when reducing sugars react with amino acids. The key reactions leading to pentosidine include:
- Amino Acid Reaction: The interaction of ribose with lysine and arginine results in the formation of pentosidine through a series of glycation reactions.
- Glycoxidation: This process entails oxidative modifications of proteins, where metal ions (e.g., iron and copper) can catalyze the formation of reactive carbonyl species that further react with amino acids to produce AGEs like pentosidine .
The chemical structure of pentosidine can be represented by its molecular formula , highlighting its complex nature as a heterocyclic compound .
Pentosidine exhibits significant biological activity, particularly as a marker for tissue damage and aging. Its accumulation correlates with various pathological conditions, including:
- Diabetes Complications: Elevated levels of pentosidine are associated with diabetic complications such as nephropathy and retinopathy. The presence of pentosidine in tissues reflects cumulative damage due to prolonged hyperglycemia .
- Inflammation and Oxidative Stress: Pentosidine may exacerbate inflammatory responses and oxidative stress, contributing to the progression of chronic diseases .
Pentosidine can be synthesized through several methods:
- Total Synthesis: A notable approach involves the total synthesis using imidazo[4,5-b]pyridine derivatives, which allows for efficient production of pentosidine in laboratory settings .
- Model Systems: In vitro studies often simulate physiological conditions by reacting ribose with amino acids like lysine and arginine to form pentosidine under controlled conditions .
These synthesis methods are crucial for studying the compound's properties and potential therapeutic applications.
Pentosidine has various applications in research and clinical settings:
- Biomarker for Disease: It is widely used as a biomarker for assessing the severity of diabetes-related complications and other conditions associated with oxidative stress.
- Food Chemistry: Pentosidine is also studied in food science as an indicator of food quality and safety, particularly in relation to the Maillard reaction during cooking processes .
- Research Tool: Its fluorescent properties make it a valuable tool in biochemical assays to study protein modifications and aging processes.
Research on pentosidine's interactions has revealed its role in various biological pathways:
- Protein Cross-Linking: Pentosidine forms cross-links between collagen fibers, affecting tissue elasticity and function, which is particularly relevant in aging and diabetes .
- Inflammatory Pathways: Studies suggest that pentosidine may influence inflammatory pathways by modulating cytokine production, thus impacting disease progression .
These interactions underline the importance of pentosidine in both physiological and pathological contexts.
Pentosidine belongs to a class of compounds known as advanced glycation endproducts. Here are some similar compounds along with their unique characteristics:
| Compound | Unique Features |
|---|---|
| Pyrraline | Derived from glucose and lysine; involved in food chemistry; less fluorescent than pentosidine. |
| Carboxymethyllysine | Formed from the reaction of glucose with lysine; often used as a marker for oxidative stress but does not fluoresce. |
| Methylglyoxal-derived hydroimidazolone | A product of methylglyoxal reacting with arginine; associated with various diseases but distinct from the ribose-derived pathway of pentosidine. |
Pentosidine is unique due to its specific formation pathway involving ribose and its fluorescent properties, which enhance its utility as a biomarker compared to other AGEs .








